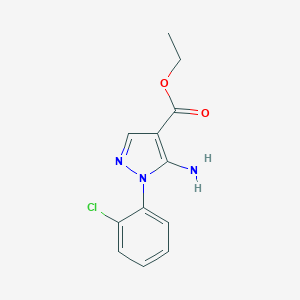

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSGEOHNZFEZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391929 | |

| Record name | Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-86-5 | |

| Record name | Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a key heterocyclic scaffold with significant applications in medicinal chemistry, primarily as a versatile intermediate in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the most prevalent and efficient synthetic route to this compound. The narrative delves into the mechanistic underpinnings of the core reaction, offering field-proven insights into experimental choices and protocol optimization. Detailed, step-by-step methodologies, data presentation, and visual diagrams are included to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction: The Significance of the Pyrazole Core

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, this compound, serves as a crucial building block for more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1] Its structural features, namely the 5-amino group and the 4-carboxylate ester, provide reactive handles for further chemical elaboration, making its efficient synthesis a topic of considerable interest.

The Predominant Synthetic Strategy: A Modern Take on a Classic Condensation

The most reliable and widely adopted method for synthesizing this compound involves a cyclocondensation reaction between two key starting materials: (2-chlorophenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate. This approach is a variation of the well-established Knorr pyrazole synthesis, which traditionally involves the condensation of a β-keto ester with a hydrazine derivative.[2][3]

Mechanistic Rationale: A Stepwise Look at Pyrazole Ring Formation

The reaction proceeds through a well-defined sequence of steps, each driven by fundamental principles of organic reactivity. Understanding this mechanism is paramount for troubleshooting and optimizing the synthesis.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen atom of (2-chlorophenyl)hydrazine onto the electrophilic carbon of the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate. This results in the formation of an enamine intermediate and the elimination of ethanol.

-

Intramolecular Cyclization: The newly formed enamine intermediate then undergoes an intramolecular nucleophilic attack. The amino group, now positioned correctly, attacks the electrophilic carbon of the nitrile group. This cyclization step is the key to forming the five-membered pyrazole ring.

-

Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole ring system. This aromatization is a significant thermodynamic driving force for the overall reaction.

A visual representation of this mechanism is provided below:

Caption: A simplified representation of the key steps in the synthesis.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| (2-chlorophenyl)hydrazine hydrochloride | 179.04 | 17.9 g | 0.1 | ≥98% |

| Ethyl (ethoxymethylene)cyanoacetate | 169.18 | 16.9 g | 0.1 | ≥97% |

| Triethylamine | 101.19 | 20.2 g (27.8 mL) | 0.2 | ≥99% |

| Ethanol (absolute) | 46.07 | 200 mL | - | ≥99.5% |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (2-chlorophenyl)hydrazine hydrochloride (17.9 g, 0.1 mol) in absolute ethanol (200 mL).

-

Base Addition: To the stirred suspension, add triethylamine (20.2 g, 0.2 mol) dropwise at room temperature. The triethylamine serves to neutralize the hydrochloride salt, liberating the free hydrazine base.

-

Addition of the Cyanoacetate: Once the hydrazine hydrochloride has fully dissolved, add ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol) to the reaction mixture in one portion.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.[4]

-

Product Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

-

Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

Expected Yield and Characterization

A typical yield for this reaction is in the range of 80-90%. The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices

-

Choice of Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and allows for a convenient reflux temperature. Its polarity also helps to stabilize the charged intermediates formed during the reaction.

-

Use of Triethylamine: The use of a base like triethylamine is crucial when starting with the hydrochloride salt of the hydrazine. It deprotonates the hydrazine, making it a more potent nucleophile to initiate the reaction. An excess of the base is used to ensure complete deprotonation.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the cyclization step to occur at a reasonable rate. The reaction time can be optimized based on TLC monitoring.

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis.dot digraph "Experimental_Workflow" { graph [ rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Helvetica", fontsize=12, label="Figure 2: Experimental Workflow", labelloc="t", labeljust="c" ]; node [ shape="box", style="rounded, filled", fontname="Helvetica", fontsize=11 ]; edge [ fontname="Helvetica", fontsize=10, color="#5F6368" ];

A [label="Reaction Setup:\n(2-chlorophenyl)hydrazine HCl\nin Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Triethylamine", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Add Ethyl (ethoxymethylene)cyanoacetate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Heat to Reflux (3-4 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Monitor by TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Cool to Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Isolate Product by Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Purify by Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Characterize Product", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E [label="In-process control"]; E -> D [style=dashed]; D -> F [label="Reaction Complete"]; F -> G; G -> H; H -> I; }

Sources

An In-depth Technical Guide to Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate: A Promising Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, characterization, potential mechanism of action, and applications, with a focus on its role as a scaffold for kinase inhibitors.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2][3] This five-membered heterocyclic ring system is a key pharmacophore in numerous approved drugs, demonstrating a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The versatility of the pyrazole nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic profile. This compound, the subject of this guide, represents a strategically substituted pyrazole with considerable potential as a building block for novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number (Free Base) | 14678-86-5 | N/A |

| CAS Number (HCl Salt) | 1253791-51-3 | N/A |

| Molecular Formula | C₁₂H₁₂ClN₃O₂ | N/A |

| Molecular Weight | 265.70 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO (predicted) | N/A |

Synthesis of this compound

The synthesis of 5-aminopyrazole-4-carboxylates is a well-established process in organic chemistry, typically achieved through the condensation of a substituted hydrazine with an ethoxymethylenecyanoacetate derivative. This approach offers a high degree of modularity, allowing for the introduction of various substituents on the pyrazole ring.

General Reaction Scheme

The synthesis of the title compound proceeds via the reaction of 2-chlorophenylhydrazine with ethyl (ethoxymethylene)cyanoacetate. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from a well-established procedure for the synthesis of analogous 5-aminopyrazole-4-carboxylates and is expected to yield the target compound with high purity.

Materials:

-

2-chlorophenylhydrazine hydrochloride

-

Ethyl (ethoxymethylene)cyanoacetate

-

Anhydrous Ethanol

-

Triethylamine or Sodium Acetate (base)

-

Distilled water

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenylhydrazine hydrochloride (1 equivalent) in anhydrous ethanol.

-

Addition of Base: To the stirred solution, add a suitable base such as triethylamine or sodium acetate (1.1 equivalents) to liberate the free hydrazine.

-

Addition of Cyanoacetate: To this mixture, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Purification: Collect the precipitated solid by filtration and wash with cold ethanol or a mixture of ethanol and water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Characterization of the Compound

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), aromatic protons of the 2-chlorophenyl ring, a singlet for the pyrazole C3-H, and a broad singlet for the amino (-NH₂) protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, aromatic carbons of the 2-chlorophenyl ring, and the carbons of the pyrazole ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole and aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (265.70 g/mol ). |

Mechanism of Action: A Potential Pan-FGFR Inhibitor

The 5-amino-1H-pyrazole-4-carboxamide scaffold has been identified as a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[4] FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival.[1][5][6] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[1][5][6]

The FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell growth, proliferation, and survival.

Caption: Proposed inhibition of the FGFR signaling pathway by the target compound.

It is hypothesized that this compound can act as a competitive inhibitor at the ATP-binding site of the FGFR kinase domain, thereby preventing its phosphorylation and blocking downstream signaling. The 5-amino group and the 4-carboxylate moiety are crucial for forming key hydrogen bond interactions within the kinase hinge region, while the 1-(2-chlorophenyl) substituent can be optimized to achieve selectivity and potency.

Potential Applications in Drug Discovery

Given its structural features and the known biological activities of the pyrazole scaffold, this compound is a valuable starting point for the development of novel therapeutics, particularly in the following areas:

-

Oncology: As a potential pan-FGFR inhibitor, derivatives of this compound could be investigated for the treatment of various cancers driven by aberrant FGFR signaling, such as bladder, lung, and breast cancers.[1][5][6]

-

Inflammatory Diseases: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Further modification of the title compound could lead to the discovery of novel anti-inflammatory agents with improved efficacy and safety profiles.

-

Infectious Diseases: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[1] This scaffold can be explored for the development of new agents to combat drug-resistant pathogens.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling aminopyrazole derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and promising chemical entity with significant potential in drug discovery. Its straightforward synthesis, coupled with the proven track record of the pyrazole scaffold, makes it an attractive starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. Further investigation into its biological activity and structure-activity relationships is warranted to fully exploit its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

An In-Depth Technical Guide to the Physical Properties of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Introduction

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative, is a compound of significant interest within medicinal chemistry and drug development. Pyrazole scaffolds are integral to numerous pharmacologically active molecules, and this specific compound serves as a versatile intermediate for the synthesis of more complex therapeutic agents. Understanding its physical properties is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability studies.

This technical guide provides a comprehensive examination of the core physical properties of this compound. Due to the limited availability of published data for this specific ortho-chloro isomer (CAS 14678-86-5)[1], this document leverages verified data from its close structural analogues, such as the meta-chloro isomer and other substituted variants. This comparative approach provides researchers with a robust framework of expected values and, more importantly, details the authoritative methodologies required to determine these properties with precision. The focus is not merely on listing data, but on explaining the causality behind the experimental choices, ensuring a self-validating and trustworthy scientific narrative.

Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and unique identifiers. The arrangement of atoms dictates its chemical behavior and physical characteristics.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₂ClN₃O₂

-

Molecular Weight: 265.70 g/mol

-

CAS Number: 14678-86-5[1]

-

Hydrochloride Salt CAS: 1253791-51-3[2]

The structure consists of a central pyrazole ring, substituted at key positions: an amino group at C5, an ethyl carboxylate group at C4, and a 2-chlorophenyl group at the N1 position. The ortho-position of the chlorine atom on the phenyl ring can induce significant steric and electronic effects compared to its meta- or para-isomers, potentially influencing crystal packing, solubility, and melting point.

Caption: Molecular structure of the target compound.

Core Physicochemical Properties

The following table summarizes key physical properties. Where data for the target compound is unavailable, values for its closest, well-characterized isomers and analogues are provided as a reliable estimate. This comparative data is essential for predicting behavior and designing experimental parameters.

| Property | Value | Compound Analogue | Source |

| Appearance | White crystalline solid | Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate | [3] |

| Melting Point | 115-122 °C | Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate | [3][4] |

| 150-157 °C | Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate | [5] | |

| Boiling Point | 419.5 °C (at 760 mmHg) | Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate | [4] |

| Density | 1.37 g/cm³ | Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate | [4] |

| Flash Point | 207.5 °C | Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate | [4] |

| Refractive Index | 1.624 | Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate | [4] |

| LogP (XLogP3) | 2.87 | Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate | [4] |

Expert Insights: The melting point is a critical indicator of purity and is sensitive to isomeric changes. The meta-chloro isomer melts at 115-122 °C[3][4]. It is plausible that the ortho-chloro isomer will have a distinct, though likely similar, melting range due to differences in intermolecular forces and crystal lattice packing caused by the repositioned chlorine atom. The higher melting point of the fluoro-analogue (150-157 °C) highlights how halogen substitution significantly impacts solid-state properties[5].

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While complete spectra for the title compound are not publicly available, the expected data can be reliably predicted based on its constituent functional groups and data from analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. In a solvent like DMSO-d₆, one would anticipate:

-

Ethyl Group: A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (CH₂).

-

Amino Group: A broad singlet for the two NH₂ protons, likely in the range of 5.0-7.0 ppm, whose position is solvent and concentration-dependent.

-

Pyrazole Ring Proton: A sharp singlet for the C3-H, typically found downfield around 7.5-8.0 ppm.

-

2-Chlorophenyl Group: A complex multiplet pattern for the four aromatic protons between 7.2-7.8 ppm. The ortho substitution pattern breaks the symmetry seen in para-substituted rings, leading to more complex splitting.

-

-

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. Expected chemical shifts for pyrazole derivatives include signals around δ 150-160 for the C5-NH₂ carbon, δ 165 for the ester carbonyl carbon, and a series of signals between δ 110-140 for the aromatic and pyrazole ring carbons[6].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

-

N-H Stretching: Two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amino (-NH₂) group.

-

C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H bonds.

-

C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of the conjugated ester carbonyl group.

-

C=C and C=N Stretching: Medium intensity bands in the 1450-1650 cm⁻¹ region corresponding to the pyrazole and phenyl rings.

-

C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region for the ester C-O bond.

-

C-Cl Stretching: A band in the fingerprint region, typically 700-800 cm⁻¹, corresponding to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula. For the parent compound, Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (MW 231.25), the major peaks observed are at m/z 231 (M+), 185, and 184, corresponding to the loss of an ethoxy group[7]. For the title compound (MW 265.70), the molecular ion peak (M+) would appear as a characteristic isotopic pattern due to the presence of Chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) at m/z 265 and 267.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Conjugated systems like the substituted pyrazole ring absorb UV light. The analogue Ethyl 5-amino-1-methylpyrazole-4-carboxylate shows a maximum absorbance (λmax) at 257 nm in ethanol[8]. The presence of the chlorophenyl group is expected to cause a bathochromic (red) shift, moving the λmax to a slightly longer wavelength.

Methodologies for Physical Property Determination

To ensure data integrity, standardized and well-understood experimental protocols are essential. The following section details the methodologies for characterizing the key physical properties of the title compound.

Workflow for Physicochemical Characterization

A logical workflow ensures that each analytical step builds upon the last, from initial purity assessment to definitive structural confirmation.

Caption: Standard workflow for compound characterization.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is superior to traditional melting point apparatus as it provides a thermodynamic profile of the melting transition, yielding the onset temperature, peak maximum, and enthalpy of fusion (ΔHfus). This method offers higher precision and more information about sample purity and polymorphism.

Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the dried crystalline compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C).

-

Maintain a constant inert gas (N₂) purge to prevent oxidative degradation.

-

-

Data Analysis: The melting point is recorded as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area is integrated to calculate the enthalpy of fusion. A sharp, single melting endotherm is indicative of a high-purity crystalline substance.

Protocol: ¹H NMR Spectrum Acquisition

Rationale: This protocol ensures the acquisition of a high-resolution spectrum suitable for unambiguous structural assignment. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like those on an amino group.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

-

-

Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse angle.

-

Set an appropriate spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks to determine the relative ratios of protons.

-

Analyze the splitting patterns (multiplicity) to deduce proton coupling and neighbor relationships.

-

Conclusion

This compound is a foundational building block for advanced chemical synthesis. While direct, comprehensive physical data for this specific isomer remains sparse in the literature, a robust profile can be constructed through a combination of theoretical expectation, comparison with its isomers, and the application of standardized analytical methodologies. The data from analogues suggest it is a white crystalline solid with a melting point likely in the 110-130 °C range and a predictable spectroscopic fingerprint. For researchers in drug development, the true value lies not just in these predicted numbers, but in the rigorous application of the described protocols for DSC, NMR, and other analytical techniques. This ensures the generation of reliable, in-house data that can confidently guide future synthetic and formulation efforts.

References

-

Title: this compound Source: ABacoll URL: [Link]

-

Title: ETHYL 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE | CAS 16078-71-0 Source: Matrix Fine Chemicals URL: [Link]

-

Title: ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE Source: precisionFDA URL: [Link]

-

Title: Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate Source: Asian Journal of Chemistry URL: [Link]

-

Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH Source: The Royal Society of Chemistry URL: [Link]

-

Title: ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate Source: ResearchGate URL: [Link]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE CAS#: 31037-02-2 [m.chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities. Accurate and comprehensive structural elucidation of novel pyrazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity during the drug development process.

This technical guide provides a detailed overview of the spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, this document is structured to offer not just data, but a practical, in-depth understanding of the principles and experimental considerations behind the spectroscopic analysis of this important class of molecules. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, supported by established protocols and data from closely related analogues.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound comprises a central pyrazole ring, substituted at various positions with key functional groups that each provide a unique spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, we can predict the following characteristic signals based on data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| CH₃ (ethyl) | 1.2 - 1.4 | triplet | 3H | Coupled to the -CH₂- protons. |

| CH₂ (ethyl) | 4.1 - 4.3 | quartet | 2H | Coupled to the -CH₃ protons. |

| NH₂ | 5.0 - 6.0 | broad singlet | 2H | Chemical shift can be variable and concentration-dependent. May exchange with D₂O. |

| Pyrazole H-3 | 7.5 - 7.8 | singlet | 1H | The sole proton on the pyrazole ring. |

| Aromatic H's | 7.2 - 7.6 | multiplet | 4H | Complex splitting pattern due to ortho and meta couplings on the chlorophenyl ring. |

Expertise & Experience in Interpretation: The broadness of the NH₂ signal is a result of quadrupole broadening and potential hydrogen bonding. The exact chemical shifts and coupling constants of the aromatic protons on the 2-chlorophenyl ring will be highly dependent on the rotational conformation of the ring relative to the pyrazole core.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C H₃ (ethyl) | ~14 | |

| C H₂ (ethyl) | ~60 | |

| Pyrazole C -4 | ~90 | Shielded by the amino and carboxylate groups. |

| Aromatic C 's | 125 - 135 | Multiple signals expected for the chlorophenyl ring. |

| Pyrazole C -3 | ~140 | |

| Pyrazole C -5 | ~150 | Deshielded due to the attached amino group. |

| C =O (ester) | ~165 |

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amino group.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Use a spectrometer

-

1H NMR spectrum of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[1] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and for quality control in synthetic processes. This document, intended for researchers and drug development professionals, offers a detailed prediction and interpretation of the ¹H NMR spectrum, explains the rationale behind experimental choices, provides a robust protocol for data acquisition, and explores advanced NMR techniques for unambiguous structural confirmation.

Introduction: The Significance of Structural Verification

This compound belongs to a privileged class of N-heterocycles that are cornerstones in the synthesis of various biologically active molecules.[2][3] The specific arrangement of substituents on the pyrazole and phenyl rings dictates the molecule's three-dimensional conformation and its ability to interact with biological targets. Therefore, unequivocal confirmation of its covalent structure is a critical first step in any research endeavor.

¹H NMR spectroscopy is the most powerful and widely used analytical technique for this purpose. It provides detailed information about the electronic environment, connectivity, and relative orientation of protons within a molecule.[4] This guide will deconstruct the expected ¹H NMR spectrum of the title compound, providing the foundational knowledge required for accurate interpretation and troubleshooting.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the distinct proton environments within the molecule. The structure is comprised of four key regions, each giving rise to characteristic signals.

Diagram 1: Molecular Structure and Proton Labeling

A step-by-step workflow for acquiring high-quality ¹H NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution if necessary and transfer it to a 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer's field frequency to the deuterium signal of the solvent. This corrects for any magnetic field drift.

-

Tune and match the probe to the correct frequency to ensure efficient transfer of radiofrequency power.

-

Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which results in sharp, symmetrical peaks.

-

Set appropriate acquisition parameters. A standard ¹H experiment uses a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire the data over a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier Transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.

-

Carefully phase the spectrum so that all peaks are in the positive absorption mode with a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

-

Analyze the processed spectrum, identifying the chemical shift, multiplicity, and coupling constants for each signal.

-

Advanced NMR Techniques for Complete Structural Elucidation

While ¹H NMR provides a wealth of information, complex molecules often require 2D NMR experiments to resolve ambiguities and definitively assign all signals.

-

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically through 2-4 bonds). A COSY spectrum would show a cross-peak between the ethyl -CH₂ quartet and the -CH₃ triplet, confirming their connectivity. It would also help disentangle the coupled network of protons within the 2-chlorophenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is invaluable for assigning the carbons in the corresponding ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the pyrazole C3-H proton to the ester carbonyl carbon (C4) and the C5 carbon, confirming the substitution pattern on the pyrazole ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It could be used to determine the relative orientation of the 2-chlorophenyl ring with respect to the pyrazole ring.

Diagram 3: Conceptual COSY Correlations

COSY identifies protons coupled through chemical bonds.

Conclusion

The ¹H NMR spectrum of this compound is information-rich, providing a unique fingerprint of its complex structure. A thorough interpretation, grounded in the fundamental principles of chemical shifts and spin-spin coupling, is essential for its characterization. By carefully selecting experimental conditions, particularly the solvent, and employing a systematic protocol for data acquisition and processing, researchers can obtain high-quality, unambiguous data. For complete structural verification and the resolution of any spectral overlap, the use of 2D NMR techniques is strongly recommended. This guide provides the necessary framework for scientists to confidently analyze this important heterocyclic compound.

References

- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available at: [Link]

- Royal Society of Chemistry. (2012). ¹HNMR δ values for. Medicinal Chemistry Communications, Electronic Supplementary Material (ESI). Available at: [Link]

- ResearchGate. (n.d.). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Request PDF. Available at: [Link]

- Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

- Jasperse, K. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

- University of Bristol. (n.d.). ¹H NMR Spectroscopy. Available at: [Link]

- ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

- Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

- ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Request PDF. Available at: [Link]

- Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. Available at: [Link]

- NIH National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. PMC. Available at: [Link]

- Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]/14%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/14.12%3A_Coupling_Constants_Identify_Coupled_Protons)

Sources

An In-depth Technical Guide to the Crystal Structure of Substituted Aminopyrazole Carboxylates

Abstract

Substituted aminopyrazole carboxylates represent a cornerstone scaffold in modern medicinal chemistry and drug discovery. Their unique combination of hydrogen bond donors and acceptors, coupled with a rigid heterocyclic core, makes them privileged structures for targeting a wide array of biological enzymes and receptors.[1][2] The precise three-dimensional arrangement of atoms within the crystal lattice governs critical physicochemical properties, including solubility, stability, and bioavailability, which are paramount for successful drug development.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, crystallization, and structural analysis of this important class of molecules. We delve into the causality behind experimental choices, provide field-proven protocols, and explore the intricate network of intermolecular interactions that define the supramolecular architecture of these compounds, ultimately linking their solid-state structure to their functional potential in drug design.

Introduction: The Aminopyrazole Carboxylate Scaffold in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms that features prominently in numerous FDA-approved drugs.[1][2] Its chemical stability and ability to engage in various non-covalent interactions have cemented its role as a valuable building block in pharmaceutical sciences.[4][5] Among its many derivatives, the 5-aminopyrazole moiety is particularly noteworthy, serving as a versatile and highly functionalized synthon for the construction of more complex, fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[6][7][8][9]

The strategic incorporation of a carboxylate group onto this scaffold introduces a powerful hydrogen-bonding motif. The carboxylic acid function can readily form robust and predictable intermolecular interactions, most notably the classic carboxylic acid "inversion dimer," which significantly influences crystal packing.[10][11] This combination of an amino group, a carboxylate moiety, and the pyrazole core creates a multi-functional framework that is exceptionally adept at forming specific, directional interactions within protein binding pockets, making it a prime candidate for rational drug design.[12] Understanding the intrinsic structural properties of this scaffold in the solid state is therefore not merely an academic exercise but a critical step in the development of new therapeutic agents.

Caption: General chemical structure of a substituted aminopyrazole carboxylate.

Synthesis and Crystallization: From Molecule to Single Crystal

Synthetic Pathways

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[7] This reaction proceeds through a well-established mechanism: the initial nucleophilic attack of the hydrazine on the ketone's carbonyl carbon forms a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, yielding the final 5-aminopyrazole ring system.[7] The choice of substituents on both the β-ketonitrile (R1, R3) and the hydrazine (R2) allows for the systematic introduction of chemical diversity around the core scaffold, making this a powerful strategy for building compound libraries for screening purposes.

The Art and Science of Crystallization

The acquisition of a high-quality single crystal is the most critical and often the most challenging step in determining a molecule's crystal structure.[3][13] The goal of crystallization is to slowly bring a solution from a state of solubility to a state of supersaturation, allowing molecules to self-assemble into a highly ordered, three-dimensional lattice.[14] Rapid precipitation must be avoided, as it leads to amorphous solids or microcrystalline powders unsuitable for single-crystal X-ray diffraction (SCXRD).[15]

Crystallization Methodologies

The choice of crystallization technique is dictated by the compound's specific properties, such as its solubility profile and stability.

-

Slow Evaporation: This is the simplest method, suitable for stable, non-volatile compounds. A near-saturated solution of the compound is prepared and left undisturbed in a partially covered vial, allowing the solvent to evaporate slowly over days or weeks.[16][17] The gradual increase in concentration induces crystallization.

-

Vapor Diffusion: This technique is highly effective for milligram-scale quantities and is one of the most successful methods for small molecules.[16] A solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble.[18] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.

-

Solvent Layering: This method involves carefully layering an anti-solvent on top of a solution of the compound.[16] The two solvents must be miscible but have different densities to create a distinct interface. Slow diffusion across this interface gradually induces crystallization.

Experimental Protocol: Crystallization by Vapor Diffusion

This protocol describes a self-validating system for obtaining single crystals, where success is defined by the formation of well-defined, transparent crystals with sharp edges.

-

Solvent System Selection (The "Why"): Choose a binary solvent system. "Solvent 1" should be a solvent in which your aminopyrazole carboxylate is readily soluble (e.g., Ethyl Acetate, Dichloromethane). "Solvent 2" (the anti-solvent) should be a more volatile solvent in which your compound is poorly soluble (e.g., Hexane, Pentane). The volatility difference is crucial for driving the diffusion process.[16]

-

Preparation: Prepare a concentrated solution of your compound (~5-10 mg) in a minimal amount of Solvent 1 (e.g., 0.5 mL) in a small, clean glass vial (e.g., 2 mL). The solution should be clear; if not, filter it to remove any particulate matter which could act as unwanted nucleation sites.[17]

-

Assembly: Place the small vial, uncapped, inside a larger glass jar or beaker (e.g., 20 mL). Carefully add 2-3 mL of the anti-solvent (Solvent 2) to the bottom of the larger jar, ensuring it does not splash into the inner vial.

-

Incubation: Tightly seal the outer jar with a cap or parafilm. Place the sealed system in a location free from vibrations and significant temperature fluctuations.

-

Monitoring & Patience: Allow the system to stand undisturbed for several days to a week. The anti-solvent vapor will slowly diffuse into the inner vial's solution, reducing the solute's solubility. Check for crystal growth periodically without disturbing the setup. High-quality crystals should appear as clear, well-formed geometric shapes.

Crystal Structure Elucidation: The Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.[3][13] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules relative to one another in the solid state.

Caption: A typical experimental workflow from synthesis to final structural analysis.

Experimental Protocol: The SCXRD Workflow

-

Crystal Selection and Mounting: Using a microscope, select a suitable crystal. A good crystal is typically transparent, has well-defined faces, and is free of cracks or defects. The crystal is carefully mounted on a glass fiber or a loop and placed on the diffractometer's goniometer head.

-

Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The diffractometer then rotates the crystal while bombarding it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[19][20] A complete dataset consists of thousands of reflection intensities.

-

Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The primary challenge is the "phase problem," where the phase information for each reflection is lost. Modern software uses direct methods or Patterson methods to solve this problem, generating an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[21] The quality of the final model is assessed by the R-factor (R1), which should ideally be below 5% for a well-resolved small-molecule structure.

-

Validation and Analysis: The final structure is validated using software like PLATON to check for errors or unusual geometric features. The results are typically reported in a Crystallographic Information File (CIF).

Decoding the Crystal Structure: Analysis of Substituted Aminopyrazole Carboxylates

The final refined structure provides a wealth of information about both the individual molecule (intramolecular features) and how molecules pack together (intermolecular interactions).

Molecular Conformation and Geometry

The pyrazole ring itself is aromatic and therefore largely planar.[22] However, the substituents attached to it can significantly influence the overall molecular conformation. A key parameter is the dihedral angle between the pyrazole ring and any attached aromatic substituents (e.g., a phenyl ring at the N1 position). This angle is a result of the balance between conjugative effects (favoring planarity) and steric hindrance (favoring a twisted conformation). For example, in 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, this dihedral angle is 52.34 (7)°.[10]

Supramolecular Architecture: The Role of Intermolecular Interactions

The crystal packing is dictated by a complex interplay of non-covalent interactions. For aminopyrazole carboxylates, hydrogen bonds are typically the most dominant structure-directing interactions.[23]

-

Carboxylic Acid Inversion Dimers: The most common and robust supramolecular synthon observed in this class of compounds is the formation of inversion dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[10] This creates a characteristic R2(8) ring motif in graph set notation.

Caption: The R2(8) hydrogen-bonding motif forming a carboxylic acid dimer.

-

Other Hydrogen Bonds: The amino group (N-H) and the pyrazole ring nitrogens are also key hydrogen bonding sites. N-H···N and N-H···O interactions often link the primary dimer synthons into more extended chains, ribbons, or sheets, building up the full three-dimensional architecture.[4][10]

-

π-π Stacking and Other Weak Interactions: Aromatic rings in the structure can interact through π-π stacking. Weaker C-H···O and C-H···π interactions, though individually less energetic, can collectively contribute significantly to the overall stability of the crystal lattice.[22]

Quantitative Analysis of Intermolecular Contacts: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal.[10][24] The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.

The analysis also generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. By decomposing this plot, one can quantify the percentage contribution of each type of contact to the overall crystal packing.[25][26]

Table 1: Crystallographic Data for 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid.[10]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1528 (3) |

| b (Å) | 22.0163 (10) |

| c (Å) | 7.1643 (3) |

| β (°) | 106.864 (2) |

| Volume (ų) | 1079.14 (8) |

| Z | 4 |

| Final R1 [I > 2σ(I)] | 0.045 |

Table 2: Hirshfeld Surface Analysis Contact Percentages for 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid.[10]

| Contact Type | Contribution (%) | Description |

| H···H | 41.5% | Represents the largest contribution, van der Waals forces. |

| O···H/H···O | 22.4% | Primarily due to strong O-H···O hydrogen bonds. |

| C···H/H···C | 13.1% | Weaker C-H···O and C-H···π interactions. |

| N···H/H···N | 8.7% | Contributions from N-H···N or N-H···O hydrogen bonds. |

Application in Drug Development: From Crystal Structure to Rational Design

A detailed understanding of the solid-state structure of an active pharmaceutical ingredient (API) is non-negotiable in modern drug development.[3]

-

Physicochemical Properties: The specific arrangement of molecules in the crystal lattice (polymorphism) can have a profound impact on a drug's solubility, dissolution rate, and stability. A molecule that forms very strong, stable hydrogen bonds in its crystal form may have lower aqueous solubility, posing a challenge for oral absorption.

-

Rational Drug Design: Knowledge of the preferred intermolecular interactions and the three-dimensional shape of the aminopyrazole carboxylate can guide the design of new analogues.[12] By understanding how substituents affect crystal packing, chemists can make targeted modifications to disrupt or enhance certain interactions to fine-tune the compound's physical properties or improve its binding affinity to a target protein by mimicking its preferred interaction geometry.[2] For example, the crystal structure can reveal which parts of the molecule are involved in strong intermolecular hydrogen bonds, providing clues as to which functional groups are most likely to interact with a protein receptor.

Conclusion

The crystal structure of substituted aminopyrazole carboxylates provides a detailed blueprint of their molecular and supramolecular properties. Through a systematic workflow encompassing rational synthesis, meticulous crystallization, and high-resolution SCXRD analysis, we can unlock a deep understanding of their solid-state behavior. The analysis of hydrogen bonding motifs, conformational preferences, and the quantification of intermolecular contacts via Hirshfeld surface analysis are not merely descriptive but are predictive tools. This structural knowledge is fundamental to the field of drug development, enabling scientists to rationally engineer molecules with optimized physicochemical properties and enhanced biological activity, ultimately accelerating the journey from a promising scaffold to a life-saving therapeutic.

References

- Crystallization of small molecules. (n.d.). Google Vertex AI Search.

- Nunez, Y., Tlahuext, H., & Bernès, S. (2021). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.

- Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate.

- Spingler, B., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1837-1854.

- David, W. I. F., et al. (2017). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.

- Crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives. (n.d.). ResearchGate.

- Claramunt, R. M., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 71(13), 4847–4854.

- Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. (n.d.). Scribd.

- Loh, W. S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396.

- Crystallization. (n.d.). Organic Chemistry at CU Boulder.

- Crystallisation Techniques. (2006). University of Washington.

- Sharma, S., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242.

- Al-Majid, A. M., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132159.

- X-ray crystal data collection and refinement details of organic compounds. (n.d.). ResearchGate.

- Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (n.d.). ResearchGate.

- Deschamps, J. R. (2007). X-ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit7.3.

- Crystal structure of pyrazole 3g. (n.d.). ResearchGate.

- Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(22), 3844-3861.

- Hassan, A. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 643.

- Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. (2012). Journal of Missan Researches, 9(17).

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry.

- Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. (2005). ResearchGate.

- Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN1)bis(3-aminopyrazole-κN2)bis(nitrato-κO)copper(II). (2022).

- Singh, N., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(11), 1089.

- Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding. (n.d.). ResearchGate.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry.

- Scott, A. D., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(3), 427–434.

- X-ray crystal data collection and refinement details of organic compounds. (n.d.). ResearchGate.

- Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7891.

- Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data.

- Molecular diagrams highlighting the intermolecular interactions... (n.d.). ResearchGate.

- 239315 PDFs | Review articles in SINGLE CRYSTAL X-RAY DIFFRACTION. (n.d.). ResearchGate.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals. (2021). IUCrJ, 8(Pt 3), 405–416.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed.

- Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. (2023). Scientific Reports, 13, 10738.

- (a) Representation of the intermolecular interactions promoted by 3a.... (n.d.). ResearchGate.

- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (n.d.). [Source not provided].

- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2021). Crystals, 11(11), 1369.

- The Largest Curated Crystal Structure Database. (n.d.). CCDC.

- Introducing Cambridge Structural D

- Search - Access Structures. (n.d.). CCDC.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. depts.washington.edu [depts.washington.edu]

- 18. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound | PDF [slideshare.net]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Solubility Profile of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate: A Technical Guide for Drug Development Professionals

Foreword: Solubility as a Cornerstone of Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic property of solubility is not merely a physical characteristic; it is a critical determinant of a compound's therapeutic potential. The journey of a drug from administration to its site of action is fundamentally governed by its ability to dissolve in physiological media. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. For researchers, scientists, and formulation experts, a comprehensive understanding of a lead candidate's solubility in various common solvents is therefore of paramount importance. This knowledge informs everything from the feasibility of preclinical assays to the design of effective and stable dosage forms.

This in-depth technical guide focuses on the solubility of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry. Pyrazole derivatives are known for their diverse biological activities, and this particular substituted pyrazole serves as a key intermediate in the synthesis of various bioactive molecules.[1] This document provides a detailed analysis of its predicted solubility, the theoretical principles governing its behavior in different solvents, and a rigorous, field-proven protocol for the empirical determination of its solubility profile.

Compound Profile: this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClN₃O₂ | [2][3] |

| Molecular Weight | 265.7 g/mol | [3] |

| Appearance | White crystalline solid (predicted) | [3] |

| Melting Point | 115-122 °C (for the 3-chlorophenyl isomer) | [2][3] |

| Predicted LogP (XLogP3) | 2.86580 (for the 3-chlorophenyl isomer) | [2] |

| CAS Number | 14678-86-5 | [4] |

Note: Some physicochemical data is for the closely related 3-chlorophenyl isomer and should be considered indicative for the 2-chlorophenyl compound.

The molecular structure of this compound reveals several key features that dictate its solubility. The pyrazole core, along with the amino (-NH₂) and ester (-COOC₂H₅) functional groups, can participate in hydrogen bonding. The ethyl ester group, in particular, is known to enhance solubility in organic solvents.[5] Conversely, the presence of the 2-chlorophenyl ring introduces a significant non-polar, hydrophobic character to the molecule. The interplay between these polar and non-polar regions is the primary determinant of its solubility in any given solvent.

Predicted Solubility Profile and Influencing Factors

While precise, publicly available quantitative solubility data for this compound is limited, a qualitative and predictive solubility profile can be constructed based on fundamental chemical principles and data from analogous structures. The guiding principle of "like dissolves like" is central to this analysis: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | Highly Polar | Very Low | The large non-polar 2-chlorophenyl group and the overall molecular size are expected to dominate over the polar amino and ester groups, leading to poor aqueous solubility. |

| Methanol / Ethanol | Polar, Protic | High | These short-chain alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the pyrazole derivative. The alkyl portion of the alcohols can also interact favorably with the non-polar regions of the molecule. For a related compound, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, it is noted as being soluble in Methanol.[5] |

| Acetone | Polar, Aprotic | Moderate to High | Acetone's polarity allows it to interact with the polar groups of the solute. While it cannot donate hydrogen bonds, it can accept them, contributing to dissolution. |

| Ethyl Acetate | Moderately Polar | Moderate | As an ester itself, ethyl acetate shares structural similarity with the solute's ester group, which can lead to favorable interactions. |

| Dichloromethane | Non-polar | Moderate | The molecule's significant non-polar character, particularly from the chlorophenyl ring, suggests it will have some solubility in non-polar solvents like dichloromethane. |

| Toluene | Non-polar | Low to Moderate | Similar to dichloromethane, toluene's non-polar nature will primarily interact with the hydrophobic portions of the molecule. |

| n-Hexane | Non-polar | Very Low | The presence of polar functional groups capable of hydrogen bonding will likely render the compound insoluble in highly non-polar aliphatic solvents like n-hexane. |

Key Factors Influencing Solubility:

-

Polarity and Hydrogen Bonding: The amino and ester groups can form hydrogen bonds with protic solvents like alcohols, significantly enhancing solubility. The ability of a solvent to engage in these interactions is a strong predictor of its solvating power for this compound.

-

Molecular Size and Structure: Larger molecules generally have lower solubility as more energy is required to overcome the crystal lattice energy and to create a solvent cavity to accommodate the molecule.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increased thermal energy helps to break the intermolecular forces in the solid state.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines the industry-standard equilibrium shake-flask method, a robust technique for determining thermodynamic solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The key is to ensure a solid phase remains at equilibrium.

-

Accurately pipette a known volume of each selected solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. The presence of undissolved solid should be visually confirmed at the end of this period.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-